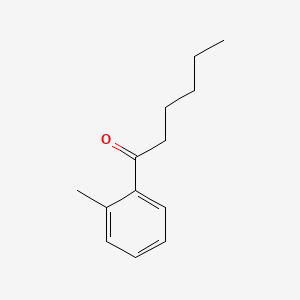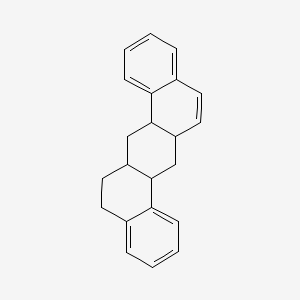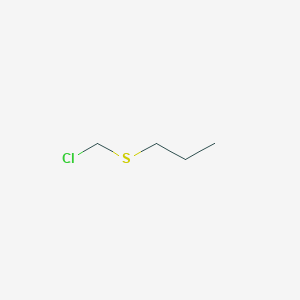
1-(Chloromethylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethylsulfanyl)propane is an organic compound with the molecular formula C₄H₉ClS. It is also known by other names such as chloromethylpropyl sulfide and chloromethyl n-propyl sulfide . This compound is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a propane chain. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
1-(Chloromethylsulfanyl)propane can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanethiol with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Reaction of 1-propanethiol with formaldehyde: This step forms a hydroxymethyl derivative.
Reaction with hydrochloric acid: The hydroxymethyl derivative is then treated with hydrochloric acid to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Chloromethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can produce a corresponding amine derivative.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloromethylsulfanyl)propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethylsulfanyl)propane involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The sulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-(Chloromethylsulfanyl)propane can be compared with similar compounds such as:
1-(Chloromethylsulfanyl)-2-methoxyethane: This compound has a similar structure but includes a methoxy group, which can influence its reactivity and applications.
2-(Chloromethylsulfanyl)propane: This isomer has the chloromethyl group attached to a different carbon atom, leading to different chemical properties and reactivity.
1,3-Diaminopropane: Although structurally different, this compound is used in similar applications, such as in the synthesis of pharmaceuticals and specialty chemicals.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chloromethyl and sulfanyl groups, making it a versatile intermediate in various chemical reactions.
Propriétés
Numéro CAS |
42330-15-4 |
|---|---|
Formule moléculaire |
C4H9ClS |
Poids moléculaire |
124.63 g/mol |
Nom IUPAC |
1-(chloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H9ClS/c1-2-3-6-4-5/h2-4H2,1H3 |
Clé InChI |
IUPCBPIYSNBNMR-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
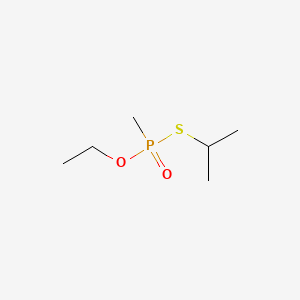
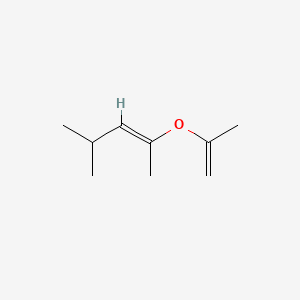

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
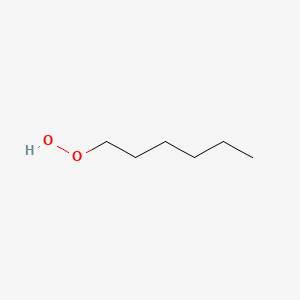
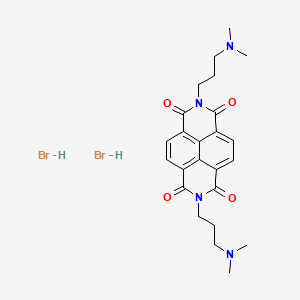
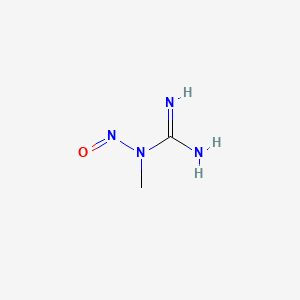
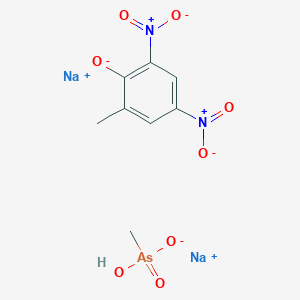
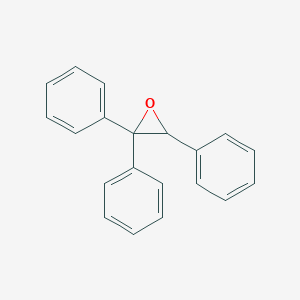
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
